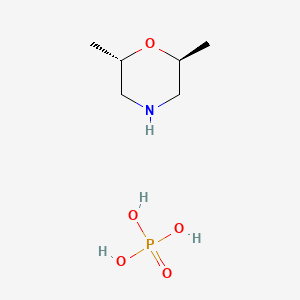
(2S,6S)-2,6-dimethylmorpholine;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,6S)-2,6-dimethylmorpholine;phosphoric acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of two methyl groups at the 2 and 6 positions of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2,6-dimethylmorpholine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as morpholine and methylating agents.
Methylation: The morpholine undergoes methylation at the 2 and 6 positions using methylating agents like methyl iodide or dimethyl sulfate under controlled conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure (2S,6S)-2,6-dimethylmorpholine.
Addition of Phosphoric Acid: The purified (2S,6S)-2,6-dimethylmorpholine is then reacted with phosphoric acid to form the final compound.
Industrial Production Methods
In industrial settings, the production of (2S,6S)-2,6-dimethylmorpholine;phosphoric acid may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2S,6S)-2,6-dimethylmorpholine;phosphoric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogens, nucleophiles; reactions are often conducted in polar solvents under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S,6S)-2,6-dimethylmorpholine;phosphoric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatment strategies.
Industry: It is utilized in various industrial processes, including the production of polymers, coatings, and specialty chemicals.
Mechanism of Action
The mechanism by which (2S,6S)-2,6-dimethylmorpholine;phosphoric acid exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
(2S,6S)-2,6-Diaminoheptanedioate: Another compound with similar stereochemistry but different functional groups.
(2R,6R)-Hydroxynorketamine: A compound with similar structural features but different pharmacological properties.
Uniqueness
(2S,6S)-2,6-dimethylmorpholine;phosphoric acid is unique due to its specific combination of methyl groups and phosphoric acid, which imparts distinct chemical reactivity and potential applications. Its ability to participate in various chemical reactions and its potential biological activity set it apart from other similar compounds.
Properties
Molecular Formula |
C6H16NO5P |
|---|---|
Molecular Weight |
213.17 g/mol |
IUPAC Name |
(2S,6S)-2,6-dimethylmorpholine;phosphoric acid |
InChI |
InChI=1S/C6H13NO.H3O4P/c1-5-3-7-4-6(2)8-5;1-5(2,3)4/h5-7H,3-4H2,1-2H3;(H3,1,2,3,4)/t5-,6-;/m0./s1 |
InChI Key |
YUULYJKSZPYHAJ-GEMLJDPKSA-N |
Isomeric SMILES |
C[C@H]1CNC[C@@H](O1)C.OP(=O)(O)O |
Canonical SMILES |
CC1CNCC(O1)C.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7-Azabicyclo[2.2.1]heptan-7-YL)ethanol oxalic acid](/img/structure/B13909813.png)
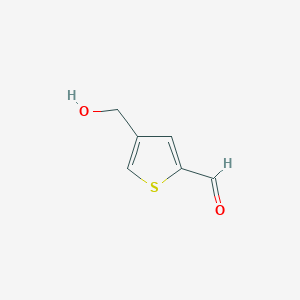
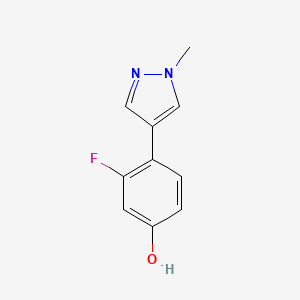
![1-(4-(Methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13909823.png)
![ethyl 6-bromo-4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B13909825.png)

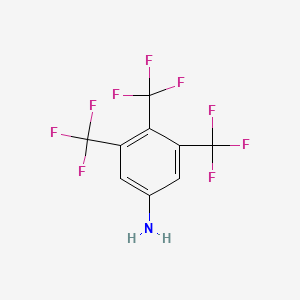
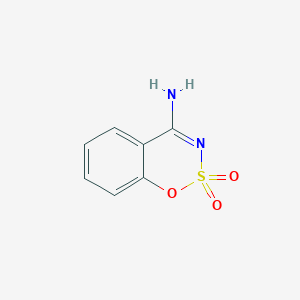
![5-Iodo-3,7-bis[(4-methoxyphenyl)methyl]pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13909845.png)

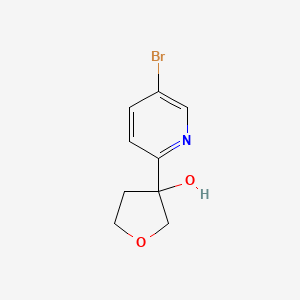
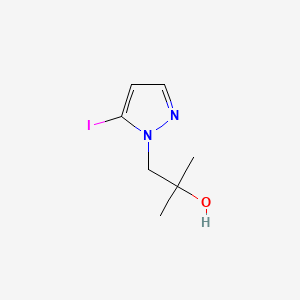
![Ethyl 4-bromo-7-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13909892.png)

